
6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a hydroxyethyl group and an oxa-azaspiro structure makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one typically involves multi-step organic reactions. One common method includes the reaction of a suitable lactam with an epoxide under basic conditions to form the spiro structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The use of high-pressure reactors and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The spiro structure allows for nucleophilic substitution reactions, where different nucleophiles can replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the spiro structure provides a rigid framework that can enhance binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one
- 6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-9-one
- 6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-11-one
Uniqueness
This compound stands out due to its specific spiro structure and the presence of a hydroxyethyl group. This combination provides unique chemical and biological properties that are not commonly found in other similar compounds. The rigidity of the spiro structure and the reactivity of the hydroxyethyl group make it a versatile compound for various applications.
Properties
CAS No. |
7143-22-8 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
6-(2-hydroxyethyl)-9-oxa-6-azaspiro[4.5]decan-10-one |
InChI |
InChI=1S/C10H17NO3/c12-7-5-11-6-8-14-9(13)10(11)3-1-2-4-10/h12H,1-8H2 |
InChI Key |
QRHROEZTWXUCKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)OCCN2CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




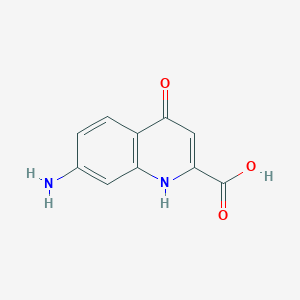


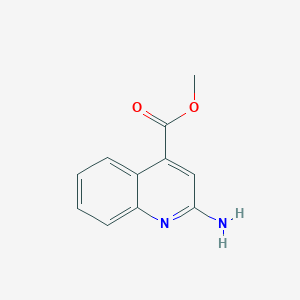
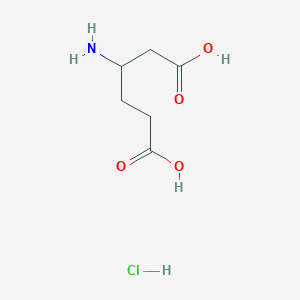
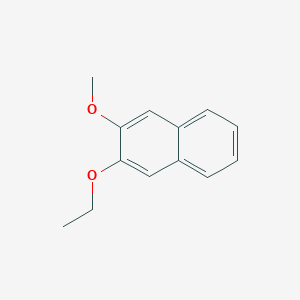
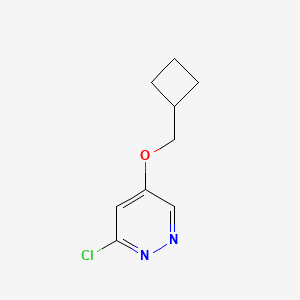
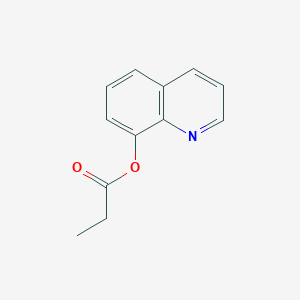
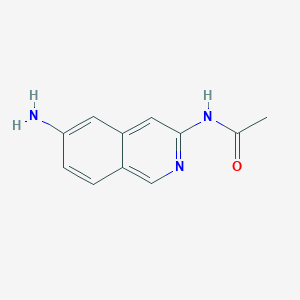

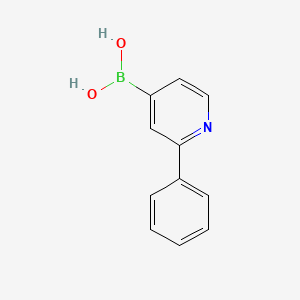
![1-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)ethan-1-one](/img/structure/B11899816.png)
